Cas no 855863-93-3 (3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid)
3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
- 3-(tert-butoxycarbonyl)cyclopentanecarboxylic acid
- 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
- N-BOC-3-AMINOCYCLOPENTANECARBOXYLIC ACID
- 3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
- 3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid
- (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
- cis-3-(Boc-amino)cyclopentanecarboxylic Acid
- (1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
- AK130981
- (1S,3R)-N-Boc-3-Aminocyclopentanecarboxylic acid
- (1R,3S)-Boc-3-a
- 3-Boc-amino-cyclopentanecarboxylic acid
- 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid (ACI)
- 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylicacid
- 3-[[(tert-Butoxy)carbonyl]amino]cyclopentane-1-carboxylic acid
- 3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
-
- MDL: MFCD02093997
- Inchi: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
- InChI Key: RNJQBGXOSAQQDG-UHFFFAOYSA-N
- SMILES: O=C(NC1CC(C(O)=O)CC1)OC(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 282
- Topological Polar Surface Area: 75.6
3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KT618-5g |
3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid |
855863-93-3 | 95+% | 5g |
5838.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KT618-50mg |
3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid |
855863-93-3 | 95+% | 50mg |
123.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KT618-1g |
3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid |
855863-93-3 | 95+% | 1g |
1241.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KT618-250mg |
3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid |
855863-93-3 | 95+% | 250mg |
467CNY | 2021-05-08 | |
| Chemenu | CM203394-1g |
3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid |
855863-93-3 | 95% | 1g |
$115 | 2021-08-04 | |
| Chemenu | CM203394-5g |
3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid |
855863-93-3 | 95% | 5g |
$423 | 2021-08-04 | |
| Chemenu | CM203394-10g |
3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid |
855863-93-3 | 95% | 10g |
$832 | 2021-08-04 | |
| Chemenu | CM203394-25g |
3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid |
855863-93-3 | 95% | 25g |
$1945 | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KT618-200mg |
3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid |
855863-93-3 | 95+% | 200mg |
308.0CNY | 2021-07-12 | |
| Chemenu | CM203394-1g |
3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid |
855863-93-3 | 95% | 1g |
$*** | 2023-05-29 |
3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid Production Method
Production Method 1
Production Method 2
2.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane , Water
Production Method 3
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane , Water
3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid Raw materials
- Di-tert-butyl dicarbonate
- 2-Azabicyclo[2.2.1]heptan-3-one
- 2-Azabicyclo[2.2.1]hept-5-en-3-one
- 3-aminocyclopentane-1-carboxylic acid
3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid Preparation Products
3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid Suppliers
3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
Introduction to 3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS No. 855863-93-3) in Modern Chemical and Pharmaceutical Research
3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 855863-93-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a cyclopentanecarboxylic acid backbone functionalized with a tert-butoxycarbonyl (Boc) amino group, serves as a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
The Boc-amino protecting group is a cornerstone in peptide and drug synthesis, providing stability under various reaction conditions while allowing selective deprotection when desired. The cyclopentane ring, a common motif in biologically active molecules, contributes to the structural rigidity and pharmacological properties of derivatives derived from this compound. This unique combination makes 3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid a valuable building block for medicinal chemists.
In recent years, the demand for high-quality intermediates like 3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid has surged due to advancements in drug discovery technologies. The pharmaceutical industry increasingly relies on such intermediates to streamline synthetic routes, enhance yield, and improve purity. This compound’s role in multi-step syntheses underscores its importance in modern chemical biology and drug development pipelines.
One of the most compelling applications of 3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is in the synthesis of peptidomimetics—molecules designed to mimic the biological activity of peptides but with improved stability and pharmacokinetic profiles. The cyclopentane scaffold often enhances binding affinity and metabolic resistance, making such derivatives attractive candidates for therapeutic intervention. Researchers have leveraged this compound to develop novel inhibitors targeting enzyme active sites, where its structural features provide optimal fit and interaction.
Recent studies have highlighted the utility of 3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid in the development of small-molecule drugs targeting neurological disorders. The cyclopentane moiety’s ability to penetrate the blood-brain barrier has been exploited to design compounds with enhanced central nervous system (CNS) activity. Furthermore, the Boc-amino group allows for controlled modifications, enabling fine-tuning of physicochemical properties such as solubility and bioavailability—a critical factor in drug formulation.
The synthesis of 3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid typically involves multi-step organic transformations, including cyclization reactions to form the cyclopentane ring followed by functional group manipulations to introduce the Boc-amino moiety. Advances in catalytic methods have improved the efficiency and scalability of these processes, reducing costs and environmental impact. Such innovations align with the broader shift toward sustainable chemistry practices in pharmaceutical manufacturing.
The versatility of 3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid extends beyond peptide chemistry. It has been employed in the synthesis of non-peptide ligands for G-protein coupled receptors (GPCRs), which are pivotal targets for many therapeutic interventions. The rigid cyclopentane core mimics natural amino acid residues, facilitating high-affinity binding while maintaining structural integrity under physiological conditions.
In conclusion, 3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS No. 855863-93-3) represents a critical intermediate in contemporary chemical and pharmaceutical research. Its unique structural features and reactivity make it indispensable for synthesizing biologically active molecules with potential therapeutic applications across diverse disease areas. As research continues to uncover new synthetic strategies and pharmacological targets, this compound is poised to remain at the forefront of drug discovery innovation.
855863-93-3 (3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid) Related Products
- 334932-13-7(3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid)
- 161660-94-2((1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid)
- 53292-89-0(trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid)
- 130309-46-5(4-(tert-butoxy)carbonylcyclohexane-1-carboxylic acid)
- 222530-34-9((1S,3R)-3-(Tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid)
- 261165-05-3((-)-(1R,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic Acid)
- 218772-92-0(trans-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid)
- 222530-39-4((1R,3S)-3-(Tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid)
- 161601-29-2((1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid)
- 489446-85-7((1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid)